2-Methyl-4-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Methyl-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O2. This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a methyl group (-CH3) attached to a benzaldehyde core. It is a valuable intermediate in organic synthesis and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(trifluoromethoxy)benzaldehyde typically involves the introduction of the trifluoromethoxy group onto a benzaldehyde derivative. One common method is the reaction of 2-methyl-4-hydroxybenzaldehyde with trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods often focus on minimizing waste and improving the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Methyl-4-(trifluoromethoxy)benzoic acid.
Reduction: 2-Methyl-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block for the synthesis of potential drug candidates with various therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(trifluoromethoxy)benzaldehyde depends on the specific application and the target molecule. In general, the trifluoromethoxy group can enhance the lipophilicity and metabolic stability of the compound, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the methyl group.
2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group instead of a trifluoromethoxy group.
Uniqueness
2-Methyl-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both a trifluoromethoxy group and a methyl group on the benzaldehyde core. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methyl-4-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPTUKVDAYQHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382568 | |
Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886763-07-1 | |
Record name | 2-methyl-4-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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